molecular formula C11H13N3O4 B2448483 (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone CAS No. 1258322-92-7

(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone

Cat. No.: B2448483
CAS No.: 1258322-92-7
M. Wt: 251.242
InChI Key: BNSDHNCTBBINMI-UHFFFAOYSA-N
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Description

“(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone” is a compound with the molecular formula C11H13N3O4 . It is an aromatic compound containing a morpholine ring and a benzene ring linked to each other .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring and a benzene ring . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. The benzene ring is a six-membered ring with six carbon atoms. These rings are linked to each other .

Scientific Research Applications

Synthesis of Potential PET Agents for Parkinson's Disease Imaging

A study describes the synthesis of a compound similar to "(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone" as a precursor for a new potential PET (Positron Emission Tomography) agent, targeting the LRRK2 enzyme in Parkinson's disease. This compound, through a series of chemical reactions, facilitated the development of a tracer with high radiochemical yield and purity, indicating its potential for brain imaging applications related to Parkinson's disease (Wang et al., 2017).

Development of Pyrrolo[1,2-b]cinnolin-10-one Derivatives

Another research effort focused on the reduction of compounds structurally related to "this compound," leading to the synthesis of pyrrolo[1,2-b]cinnolin-10-one derivatives. These compounds have shown promise in synthetic organic chemistry, offering new pathways for the development of complex molecules (Kimbaris & Varvounis, 2000).

Creation of Unusual Morpholinone Heterocycles

Research into diastereo- and enantioselective addition of homoenolates to nitrones has led to the generation of unusual morpholinone heterocycles. These compounds were synthesized using a chiral N-heterocyclic carbene as the catalyst, showcasing the potential of morpholinone derivatives in producing high-value compounds with significant stereocontrol (Phillips, Reynolds, & Scheidt, 2008).

Antitumor Activity of Morpholinone Derivatives

A study on 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, a compound structurally related to "this compound," revealed its distinct inhibition on the proliferation of several cancer cell lines. This finding highlights the therapeutic potential of morpholinone derivatives in cancer treatment (Tang & Fu, 2018).

Properties

IUPAC Name

(2-amino-4-nitrophenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c12-10-7-8(14(16)17)1-2-9(10)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSDHNCTBBINMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Morpholine (2.152 mL, 24.71 mmol) was added to a stirred suspension of 2-amino-4-nitrobenzoic acid (1.5 g, 8.24 mmol) and HATU (3.44 g, 9.05 mmol) in acetonitrile (15 mL) at room temperature. After 1 h at room temperature, the mixture was quenched with saturated NH4Cl (50 mL) and extracted with EtOAc (100 mL). The EtOAc layer was washed with saturated NH4Cl (10 mL) and brine (10 mL), dried (MgSO4), and concentrated. The resulting syrup was triturated with hot CH2Cl2 and a yellow solid precipitated out. The solid was washed with CH2Cl2 and collected by filtration (1.7195 g, 83% yield). LCMS: (M+H)+=252.0. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.54 (1H, d, J=2.26 Hz), 7.35 (1H, dd, J=8.28, 2.26 Hz), 7.24 (1 H, d, J=8.53 Hz), 5.86 (2H, s), 3.60 (8H, br. s.).
Quantity
2.152 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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